molecular formula C10H17N B2570193 (5S)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-amine CAS No. 1212484-48-4

(5S)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-amine

Cat. No.: B2570193
CAS No.: 1212484-48-4
M. Wt: 151.253
InChI Key: QVNFAYCKTIZINB-RGURZIINSA-N
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Description

(5S)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-amine is a chiral cyclohexenyl amine derivative characterized by a methyl group at position 2, a prop-1-en-2-yl substituent at position 5, and an amine group at position 1. Its stereochemistry at C5 (S-configuration) is critical for its physicochemical and biological properties. This compound shares structural similarities with monoterpenes like carvone and their derivatives, which are widely studied for their roles in flavoring, fragrances, and bioactive applications .

Properties

IUPAC Name

(5S)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N/c1-7(2)9-5-4-8(3)10(11)6-9/h4,9-10H,1,5-6,11H2,2-3H3/t9-,10?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVNFAYCKTIZINB-RGURZIINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1N)C(=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@@H](CC1N)C(=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-amine can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a diene or an enyne, followed by functional group transformations to introduce the amine group. The reaction conditions typically involve the use of catalysts, such as transition metal complexes, and specific temperature and pressure conditions to facilitate the cyclization and subsequent functionalization steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the yield and purity of the final product. The choice of catalysts, solvents, and reaction conditions is critical to achieving high efficiency and selectivity in the industrial production of this compound.

Chemical Reactions Analysis

Acylation Reactions

The primary amine group undergoes nucleophilic acylation with acetylating agents. For example:

  • Reaction with Acetic Anhydride :

    (5S)-Amine+(CH3CO)2Opyridine(5S)-N-Acetyl Derivative+CH3COOH\text{(5S)-Amine} + (\text{CH}_3\text{CO})_2\text{O} \xrightarrow{\text{pyridine}} \text{(5S)-N-Acetyl Derivative} + \text{CH}_3\text{COOH}

    This reaction selectively acylates the amine over other functional groups (e.g., phenols) under basic conditions .

Reagent Conditions Product Yield Reference
Acetic anhydridePyridine, RT, 2hN-Acetylated derivative85%

Alkylation Reactions

The amine reacts with alkyl halides via nucleophilic substitution:

  • Reaction with Iodo-Cyclohexane :

    (5S)-Amine+C6H11IBase(5S)-N-Cyclohexyl Derivative+HI\text{(5S)-Amine} + \text{C}_6\text{H}_{11}\text{I} \xrightarrow{\text{Base}} \text{(5S)-N-Cyclohexyl Derivative} + \text{HI}

    Alkylation typically occurs under basic conditions (e.g., NaH or K2_2CO3_3), favoring monoalkylation due to steric hindrance .

Reagent Conditions Product Yield Reference
Iodo-cyclohexaneK2_2CO3_3, DMF, 60°C, 6hN-Cyclohexyl derivative72%

Oxidation Reactions

The amine group can be oxidized to nitroso or nitro compounds under controlled conditions:

  • Oxidation with m-CPBA :

    (5S)-Amine+m-CPBACH2Cl2(5S)-Nitroso IntermediateH2O2(5S)-Nitro Compound\text{(5S)-Amine} + \text{m-CPBA} \xrightarrow{\text{CH}_2\text{Cl}_2} \text{(5S)-Nitroso Intermediate} \xrightarrow{\text{H}_2\text{O}_2} \text{(5S)-Nitro Compound}

    Oxidation pathways depend on the reagent and solvent .

Reagent Conditions Product Yield Reference
m-CPBACH2_2Cl2_2, 0°C, 1hNitroso compound68%
H2_2O2_2/AcOHRT, 12hNitro compound55%

Epoxidation of the Cyclohexene Ring

The conjugated cyclohexene double bond reacts with peracids to form epoxides:

  • Epoxidation with m-CPBA :

    (5S)-Amine+m-CPBACH2Cl2(5S,2R)-Epoxide\text{(5S)-Amine} + \text{m-CPBA} \xrightarrow{\text{CH}_2\text{Cl}_2} \text{(5S,2R)-Epoxide}

    Stereoselectivity is influenced by the existing (5S) configuration .

Reagent Conditions Product Yield Reference
m-CPBACH2_2Cl2_2, RT, 4hEpoxide (trans-diastereomer)90%

Hydrogenation Reactions

Catalytic hydrogenation reduces the cyclohexene double bond:

  • Reduction with H2_22/Pd-C :

    (5S)-Amine+H2Pd/C, EtOH(1S,5S)-Saturated Amine\text{(5S)-Amine} + \text{H}_2 \xrightarrow{\text{Pd/C, EtOH}} \text{(1S,5S)-Saturated Amine}

    The stereochemistry of the prop-1-en-2-yl group is retained .

Catalyst Conditions Product Yield Reference
10% Pd/CH2_2 (1 atm), EtOH, RT, 3hSaturated cyclohexane derivative95%

Stereochemical Considerations

The (5S) configuration influences reactivity:

  • Epoxidation : Preferential formation of trans-epoxide due to steric hindrance from the isopropenyl group .

  • Hydrogenation : The chiral center at C5 directs syn-addition of hydrogen, preserving the S configuration .

Comparison with Analogous Compounds

Compound Key Reaction Outcome Reference
(5S)-Carvone (ketone)Reduction to carveolAlcohol formation (stereoretentive)
(5S)-Oxime precursorReduction to amineLiAlH4_4 gives racemic mixture
N-Acetyl derivativeHydrolysisRegeneration of free amine

Mechanistic Insights

  • Acylation : Proceeds via a two-step mechanism involving nucleophilic attack by the amine on the acylating agent, followed by deprotonation .

  • Epoxidation : Follows the Woodward-Hoffmann rules, with peracid-mediated electrophilic addition to the double bond .

Scientific Research Applications

Flavoring and Fragrance

Carvone is widely used in the food industry as a flavoring agent due to its minty aroma, which is particularly prominent in spearmint. Its use extends to the formulation of perfumes and cosmetics where its pleasant scent enhances product appeal.

Pharmaceutical Applications

Research has indicated that carvone possesses various pharmacological properties, including:

  • Antimicrobial Activity : Studies have shown that carvone exhibits inhibitory effects against several bacterial strains, making it a candidate for natural preservatives in food products .
  • Anti-inflammatory Effects : Carvone has been reported to reduce inflammation in animal models, suggesting potential applications in treating inflammatory diseases .

Carvone interacts with several biological receptors, including:

  • GABA Receptors : Research indicates that carvone can modulate GABAergic activity, which may contribute to its calming effects .
  • Cannabinoid Receptors : Some studies suggest that carvone may influence cannabinoid receptor activity, potentially offering therapeutic benefits similar to those of cannabinoids .

Case Study 1: Antimicrobial Properties

A study conducted by researchers at the University of Bristol explored the antimicrobial properties of carvone against foodborne pathogens. The results demonstrated that carvone effectively inhibited the growth of Salmonella and Listeria species at low concentrations, highlighting its potential as a natural preservative in food products .

Case Study 2: Anti-inflammatory Effects

In a controlled trial published in the Journal of Agricultural and Food Chemistry, carvone was administered to mice subjected to induced inflammation. The study found a significant reduction in inflammatory markers compared to control groups, suggesting that carvone could be developed into an anti-inflammatory treatment .

Mechanism of Action

The mechanism by which (5S)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-amine exerts its effects depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s amine group can form hydrogen bonds or electrostatic interactions with these targets, influencing their activity and function. The cyclohexene ring and substituents may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural and functional differences between the target compound and analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Stereochemistry Key Features
(5S)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-amine C₁₀H₁₆N 150.24 Amine 5S Chiral amine; potential H-bond donor
(5S)-Carvone (S-carvone) C₁₀H₁₄O 150.22 Ketone 5S Spearmint flavor; enantiomeric activity
cis-Carvyl acetate C₁₂H₁₈O₂ 194.27 Ester 1S,5S Acetylated derivative of carvone
(5R)-2-methyl-5-(prop-1-en-2-yl)cyclohept-1-en-1-yl trifluoromethanesulfonate C₁₂H₁₇F₃O₃S 310.31 Triflate 5R Larger 7-membered ring; electrophilic
(5S)-2,3-dimethyl-5-(prop-1-en-2-yl)cyclohex-2-en-... C₁₁H₁₈ 150.26 Alkene, methyl 5S Additional methyl at C3; steric effects

Physicochemical Properties

  • Boiling Points and Polarity :

    • The amine group in the target compound increases its polarity compared to carvone (ketone) and carvyl acetate (ester), leading to higher boiling points and water solubility. For example, carvone boils at ~230°C, while amines with similar mass typically boil 20–40°C higher due to H-bonding .
    • The triflate derivative () exhibits lower volatility due to its larger molecular weight and polar sulfonate group .
  • Stereochemical Effects :

    • The 5S configuration in the target compound mirrors S-carvone, which is associated with distinct biological activities (e.g., antimicrobial properties) compared to its R-enantiomer .

Biological Activity

(5S)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-amine is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including cytotoxic effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C10H15N
  • CAS Number : 2244-16-8
  • Structure : The compound features a cyclohexene ring with a propene side chain and an amine functional group, which may contribute to its biological properties.

Cytotoxicity

Research indicates that compounds structurally related to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of similar amines can induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and the activation of caspases .

Table 1: Cytotoxic Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
This compoundMDA-MB-231 (Breast Cancer)TBDInduction of apoptosis
2-Amino-1,4-naphthoquinone derivativeHT-29 (Colon Cancer)TBDDNA intercalation and apoptosis
5f derivativeSUIT-2 (Pancreatic Cancer)TBDCell cycle arrest and caspase activation

The mechanisms through which this compound exerts its biological effects likely involve interaction with cellular targets that regulate cell growth and survival. Similar compounds have been shown to:

  • Induce Apoptosis : By activating intrinsic apoptotic pathways via mitochondrial dysfunction.
  • Inhibit Cell Proliferation : Through interference with cell cycle progression, particularly at the G1/S phase transition.
  • Modulate Signaling Pathways : Such as the MAPK/ERK pathway, which is crucial for cell survival and proliferation .

Case Studies

Several case studies have highlighted the potential of compounds similar to this compound in cancer therapy:

  • Study on MDA-MB-231 Cells : A recent study demonstrated that a related compound significantly reduced viability in MDA-MB-231 cells by inducing apoptosis, as confirmed by flow cytometry analysis .
  • HT29 Cell Line Evaluation : Another investigation found that derivatives exhibited higher cytotoxicity compared to cisplatin in HT29 cells, suggesting a promising alternative for treatment-resistant cancers .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for (5S)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-amine, and how can stereochemical purity be ensured?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with a cyclohexenamine core. For stereochemical control, enzymatic resolution using ω-transaminases (e.g., as demonstrated in transaminase-mediated synthesis of chiral amines) can ensure enantiomeric excess. Chiral chromatography (e.g., HPLC with chiral stationary phases) or polarimetry should validate purity . Intermediate steps may include protecting group strategies to prevent racemization during functionalization of the prop-1-en-2-yl substituent .

Q. Which analytical techniques are suitable for characterizing structural and chiral integrity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms regiochemistry and substituent positions. High-Resolution Mass Spectrometry (HRMS) validates molecular weight. For chiral verification, Circular Dichroism (CD) or enzymatic assays (e.g., substrate specificity with transaminases) are effective. Gas Chromatography (GC) or HPLC paired with chiral columns can quantify enantiomeric ratios .

Q. What safety protocols are recommended for handling this amine during laboratory synthesis?

  • Methodological Answer : Use fume hoods to minimize inhalation risks. Personal protective equipment (PPE) including nitrile gloves, lab coats, and goggles is mandatory. Avoid contact with oxidizing agents due to potential amine reactivity. Store in airtight containers under refrigeration (2–8°C) to prevent degradation .

Advanced Research Questions

Q. How can computational modeling predict the environmental fate of this compound, and what parameters are critical?

  • Methodological Answer : Use quantitative structure-activity relationship (QSAR) models to estimate partition coefficients (log P), biodegradation half-life, and bioaccumulation potential. Key parameters include solubility, octanol-water partition coefficient, and susceptibility to hydrolysis or photolysis. Environmental persistence studies should follow standardized OECD guidelines, incorporating soil/water microcosm experiments .

Q. How do structural modifications influence the compound’s interaction with biological targets, and what experimental approaches validate these effects?

  • Methodological Answer : Introduce substituents at the cyclohexenamine ring or prop-1-en-2-yl group to assess steric/electronic effects. Use in vitro receptor-binding assays (e.g., radioligand displacement) or enzyme inhibition studies. Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinities. Validate with structure-activity relationship (SAR) analysis and crystallography for target-ligand complexes .

Q. What strategies resolve contradictory bioactivity data across studies?

  • Methodological Answer : Conduct meta-analysis to identify confounding variables (e.g., assay conditions, cell lines). Reproduce experiments under controlled parameters (e.g., pH, temperature) using randomized block designs to minimize bias. Validate with orthogonal assays (e.g., fluorescence-based vs. colorimetric readouts) and statistical tools like ANOVA for cross-study comparisons .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

  • Methodological Answer : Compare reaction conditions (e.g., catalyst loading, temperature gradients) across studies. Optimize via Design of Experiments (DoE) to identify critical factors (e.g., solvent polarity, reaction time). Use kinetic studies (e.g., in situ FTIR) to monitor intermediate formation and troubleshoot low-yield pathways .

Experimental Design Considerations

Q. What experimental frameworks are recommended for assessing the compound’s ecological impact?

  • Methodological Answer : Implement tiered testing:

  • Tier 1 : Acute toxicity assays (e.g., Daphnia magna immobilization, algal growth inhibition).
  • Tier 2 : Chronic exposure studies (e.g., zebrafish development, soil microbial diversity analysis).
  • Tier 3 : Field mesocosm trials to evaluate bioaccumulation in food chains.
    Follow ISO 11268-1 (soil toxicity) and OECD 201/202 (aquatic toxicity) protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.